molecular formula C14H10F3N5O2S B2592376 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 877629-99-7

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2592376
CAS No.: 877629-99-7
M. Wt: 369.32
InChI Key: IYGZRADHZYXRLK-UHFFFAOYSA-N
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Description

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as kinase inhibitors. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle, and a trifluoromethylphenyl group, which enhances its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 4-amino-1H-pyrazole-3-carboxamide with formamide under acidic conditions.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol, such as 2-mercaptoacetic acid, in the presence of a base like sodium hydride to form the thioether linkage.

    Amidation: The final step involves the coupling of the thioether intermediate with 2-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially converting it to an alcohol.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its kinase inhibitory activity. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors of these enzymes are important in the treatment of diseases like cancer.

Medicine

In medicine, the compound’s potential as an anticancer agent is of significant interest. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications where specific biological activities are required.

Comparison with Similar Compounds

Similar Compounds

    Ibrutinib: A well-known kinase inhibitor with a similar pyrazolo[3,4-d]pyrimidine core.

    Sorafenib: Another kinase inhibitor that targets multiple kinases involved in cancer.

    Linifanib: A kinase inhibitor that binds to the ATP pocket of VEGFR.

Uniqueness

What sets 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. The trifluoromethylphenyl group also improves its pharmacokinetic properties, making it a more effective therapeutic agent.

Properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)8-3-1-2-4-9(8)19-10(23)6-25-13-20-11-7(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGZRADHZYXRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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